3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol
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Overview
Description
3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol is an organic compound with the molecular formula C20H18O2 It is a derivative of binaphthalene, characterized by the presence of hydroxyl groups at the 2 and 2’ positions
Preparation Methods
The synthesis of 3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol typically involves the reduction of 2,2’-dihydroxy-1,1’-binaphthyl. One common method includes the use of hydrogenation in the presence of a palladium catalyst. The reaction conditions often involve a solvent such as ethanol or methanol, and the process is carried out under an atmosphere of hydrogen gas .
Chemical Reactions Analysis
3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form tetrahydro derivatives using reducing agents like sodium borohydride.
Scientific Research Applications
3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. In asymmetric synthesis, the compound acts as a chiral ligand, facilitating the formation of enantiomerically pure products by stabilizing transition states through non-covalent interactions .
Comparison with Similar Compounds
3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol can be compared with other binaphthalene derivatives such as:
1,1’-Binaphthyl: Lacks hydroxyl groups and is less reactive in substitution reactions.
2,2’-Dihydroxy-1,1’-binaphthyl: Precursor to the tetrahydro derivative, more prone to oxidation.
3,3’,4,4’-Tetrahydro-1,1’-binaphthyl: Similar structure but without hydroxyl groups, limiting its use in hydrogen bonding interactions.
This compound’s unique combination of structural features and reactivity makes it a valuable tool in various fields of research and industry.
Properties
CAS No. |
651059-66-4 |
---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H22O2/c21-19(11-9-15-5-1-3-7-17(15)13-19)20(22)12-10-16-6-2-4-8-18(16)14-20/h1-8,21-22H,9-14H2 |
InChI Key |
SKNUNFAQKFFNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C3(CCC4=CC=CC=C4C3)O)O |
Origin of Product |
United States |
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